molecular formula C10H10F2INO2 B8165992 3-(2,2-Difluoroethoxy)-4-iodo-N-methylbenzamide

3-(2,2-Difluoroethoxy)-4-iodo-N-methylbenzamide

Cat. No.: B8165992
M. Wt: 341.09 g/mol
InChI Key: AIFZBFPVCVIQFG-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)-4-iodo-N-methylbenzamide is a synthetic organic compound characterized by the presence of difluoroethoxy, iodo, and N-methylbenzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethoxy)-4-iodo-N-methylbenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Difluoroethoxy)-4-iodo-N-methylbenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(2,2-difluoroethoxy)-4-iodo-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2INO2/c1-14-10(15)6-2-3-7(13)8(4-6)16-5-9(11)12/h2-4,9H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFZBFPVCVIQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)I)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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